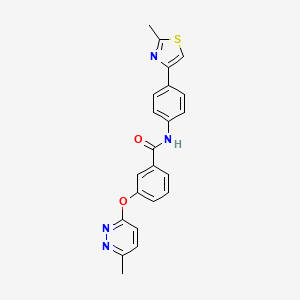

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-14-6-11-21(26-25-14)28-19-5-3-4-17(12-19)22(27)24-18-9-7-16(8-10-18)20-13-29-15(2)23-20/h3-13H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKCRKVVNXCMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 4, )

- Structural Similarities : Shares the 2-methylthiazol-4-ylphenyl group attached to the benzamide core.

- Key Differences : The amide nitrogen is substituted with a trifluoropropyl group instead of the pyridazinyloxy-linked phenyl group.

- Implications : The trifluoropropyl group may enhance lipophilicity and metabolic stability compared to the pyridazine-containing substituent in the target compound. This derivative was identified as an inhibitor of Mycobacterium tuberculosis EthR, suggesting the thiazole-phenyl-benzamide scaffold is critical for transcriptional regulation interactions .

4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (Compound 3, )

- Structural Similarities : Contains a thiazole ring attached to the benzamide’s phenyl group.

- Key Differences : The thiazole is substituted at position 2 with a pyridine ring, whereas the target compound’s thiazole is at position 4 with a methyl group.

- Implications : Positional isomerism on the thiazole ring may alter binding affinity. The synthesis method (EDCI/HOBt coupling, 83% yield) highlights efficient amide bond formation, which could be applicable to the target compound’s synthesis .

3-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide ()

- Structural Similarities : Features a thiazole-substituted phenyl group on the benzamide nitrogen.

- Key Differences: A methoxy group replaces the pyridazinyloxy moiety on the benzamide core, and the thiazole bears a pyridinylamino group.

- Implications: The methoxy group may improve solubility, while the pyridinylamino substitution could enhance hydrogen bonding with targets such as kinases .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling a pyridazine derivative (e.g., 6-methylpyridazin-3-ol) to a benzamide scaffold via nucleophilic aromatic substitution. Key steps include:

- Step 1: Activation of the hydroxyl group on pyridazine using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate ether bond formation .

- Step 2: Amide coupling between the intermediate and 4-(2-methylthiazol-4-yl)aniline using EDCI/HOBt or other coupling agents .

- Optimization: Reaction temperature (60–80°C) and solvent choice (e.g., THF vs. DMF) significantly impact yield. HPLC monitoring ensures purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regioselectivity of the pyridazine-thiazole linkage and absence of unreacted intermediates .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₀N₄O₂S: 432.13) .

- HPLC: Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

Contradictions may arise from:

- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic Instability: Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

- Off-Target Effects: Combine target engagement assays (e.g., SPR for binding affinity) with transcriptomic profiling to validate specificity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Core Modifications: Replace the 6-methylpyridazine with a morpholine-pyridazine hybrid to enhance solubility and reduce off-target binding .

- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to modulate receptor affinity .

- Computational Modeling: Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict selectivity against homologous targets .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

Based on structural analogs:

- Kinase Inhibition: The pyridazine-thiazole scaffold resembles ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) .

- GPCR Modulation: The benzamide moiety may interact with serotonin or dopamine receptors, requiring radioligand displacement assays for validation .

Advanced: How can researchers address low bioavailability in preclinical models?

Methodological Answer:

- Prodrug Design: Introduce a pivaloyloxymethyl (POM) group at the benzamide carbonyl to enhance intestinal absorption .

- Nanoparticle Formulation: Encapsulate the compound in PEG-PLGA nanoparticles to improve plasma half-life .

- PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate dose-adjusted AUC with target inhibition in rodent models .

Advanced: What experimental approaches validate contradictory data in enzyme inhibition assays?

Methodological Answer:

- Orthogonal Assays: Compare FRET-based enzymatic activity with cellular phosphorylation (Western blot) to confirm target modulation .

- Negative Controls: Include structurally related but inactive analogs (e.g., pyridazine replaced with pyridine) to rule out assay artifacts .

- Kinetic Studies: Perform time-dependent IC₅₀ measurements to distinguish competitive vs. non-competitive inhibition .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .

- Long-Term: Lyophilize as a hydrochloride salt and store at -80°C with desiccant to avoid degradation .

Advanced: How can metabolic pathways be elucidated to guide lead optimization?

Methodological Answer:

- Metabolite ID: Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to prioritize analogs with reduced drug-drug interaction risks .

- Isotope Labeling: Synthesize a ¹⁴C-labeled variant for mass balance studies in preclinical models .

Advanced: What computational tools are critical for predicting off-target toxicity?

Methodological Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) to map unintended protein interactions .

- ToxCast Database: Screen for alerts in high-throughput toxicity endpoints (e.g., mitochondrial dysfunction) .

- Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.